Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a glycine moiety, diethyl groups, and an indolinylidene hydrazide structure. Its distinct configuration makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves the reaction of glycine derivatives with indolinylidene hydrazides under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Glycine, N,N-diethyl-, (5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
- Glycine, N,N-diethyl-, (5,7-dichloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
Uniqueness
Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its specific structural configuration and the presence of both glycine and indolinylidene hydrazide moieties
Eigenschaften
CAS-Nummer |
86873-10-1 |
---|---|
Molekularformel |
C14H18N4O2 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C14H18N4O2/c1-3-18(4-2)9-12(19)16-17-13-10-7-5-6-8-11(10)15-14(13)20/h5-8,15,20H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
UGGNQVDNCGQCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.